[3-Nitro-5-(trifluoromethyl)phenyl]methanamine hydrochloride
Overview
Description
“[3-Nitro-5-(trifluoromethyl)phenyl]methanamine hydrochloride” is an organic compound with the chemical formula C8H8ClF3N2O2 . It is generally a solid, appearing as white crystals or crystalline powder . This compound is primarily used as an intermediate in organic synthesis . It can be used to synthesize compounds with special biological activities, such as drugs and pesticides .
Scientific Research Applications
1. Chemical Synthesis and Structural Characterization
- Eckhardt et al. (2020) report the crystal and molecular structure of a side product in the synthesis of new anti-tuberculosis drug candidates, related to [3-Nitro-5-(trifluoromethyl)phenyl]methanamine hydrochloride.
2. Methodologies in Organic Synthesis
- Zhou et al. (2013) describe an efficient synthetic method for compounds similar to [3-Nitro-5-(trifluoromethyl)phenyl]methanamine, showcasing advancements in organic synthesis techniques.
3. Spectral Analysis of Derivatives
- Dekić et al. (2020) present a detailed spectral analysis of a new coumarin derivative, which includes structural elements akin to [3-Nitro-5-(trifluoromethyl)phenyl]methanamine.
4. Fluorinated Polymer Synthesis
- Yin et al. (2005) discuss the synthesis of fluorinated aromatic diamines, related to [3-Nitro-5-(trifluoromethyl)phenyl]methanamine, for new fluorine-containing polyimides.
5. Biodegradation Studies
- Hawari et al. (2000) explore the biodegradation of nitramine compounds, providing insights relevant to the environmental impact of similar compounds.
6. Luminescence Sensitization in Chemistry
- Viswanathan and Bettencourt-Dias (2006) examine thiophenyl-derivatized nitrobenzoic acid ligands as possible sensitizers, offering perspectives on the utility of nitro compounds in luminescence studies.
7. Azo Coupling Reaction Products
- Pr̆ikryl et al. (2007) research the azo coupling products of nitro compounds, which can be linked to similar reactions involving [3-Nitro-5-(trifluoromethyl)phenyl]methanamine.
8. Computational Studies in Molecular Chemistry
- Tanak et al. (2013) focus on computational studies of Schiff base compounds related to [3-Nitro-5-(trifluoromethyl)phenyl]methanamine, demonstrating the role of computational chemistry in understanding molecular structures.
9. Development of Polyamide Materials
- Sabbaghian et al. (2015) discuss the synthesis of novel polyamides using diamines, a process related to the use of [3-Nitro-5-(trifluoromethyl)phenyl]methanamine.
10. Role in Medicinal Chemistry
- Harrison et al. (2001) investigate a neurokinin-1 receptor antagonist, which includes a compound structurally similar to [3-Nitro-5-(trifluoromethyl)phenyl]methanamine.
11. Novel Synthesis Approaches
- Das et al. (2013) describe a novel synthesis approach for methanamines, which can be related to the synthesis of [3-Nitro-5-(trifluoromethyl)phenyl]methanamine.
Properties
IUPAC Name |
[3-nitro-5-(trifluoromethyl)phenyl]methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O2.ClH/c9-8(10,11)6-1-5(4-12)2-7(3-6)13(14)15;/h1-3H,4,12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UICLGORQSFYWCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)[N+](=O)[O-])CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1795503-88-6 | |
Record name | [3-nitro-5-(trifluoromethyl)phenyl]methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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